molecular formula C15H18N2O2 B11098014 1-(azepan-1-ylmethyl)-1H-indole-2,3-dione CAS No. 13129-70-9

1-(azepan-1-ylmethyl)-1H-indole-2,3-dione

Cat. No.: B11098014
CAS No.: 13129-70-9
M. Wt: 258.32 g/mol
InChI Key: AQNYLCPQJCOMMA-UHFFFAOYSA-N
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Description

1-(azepan-1-ylmethyl)-1H-indole-2,3-dione is a chemical compound with a complex structure that includes an indole core and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-ylmethyl)-1H-indole-2,3-dione typically involves the reaction of indole derivatives with azepane. One common method is the alkylation of indole with azepane in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-ylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the azepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-(azepan-1-ylmethyl)-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(azepan-1-ylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The azepane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azepan-1-ylmethyl)-1H-indole-2,3-dione is unique due to the presence of both the indole core and the azepane ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

CAS No.

13129-70-9

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-(azepan-1-ylmethyl)indole-2,3-dione

InChI

InChI=1S/C15H18N2O2/c18-14-12-7-3-4-8-13(12)17(15(14)19)11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2

InChI Key

AQNYLCPQJCOMMA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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